Stereochemical Inactivity: (3R,10R,14aS)-AZD4625 vs. Active Enantiomer AZD4625 (Compound 21)
The (3R,10R,14aS) isomer of AZD4625 is explicitly characterized as the inactive stereoisomer of AZD4625 (Compound 21), which itself exhibits a biochemical IC₅₀ of 3 nM against KRAS G12C [1]. The J. Med. Chem. disclosure paper reports that crystallographic analysis rationalized an unusual structure–activity relationship with respect to ring size and enantio-preference, confirming that only the correct enantiomer achieves productive covalent engagement of Cys12 [1]. This establishes the (3R,10R,14aS) isomer as a genuine negative control with no measurable KRAS G12C inhibitory activity under the same assay conditions.
| Evidence Dimension | KRAS G12C biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Inactive (no inhibition at tested concentrations) |
| Comparator Or Baseline | AZD4625 (active enantiomer): IC₅₀ = 3 nM |
| Quantified Difference | >1000-fold loss of activity (inactive vs. 3 nM) |
| Conditions | Biochemical KRAS G12C GTPase assay; covalent modification of Cys12 measured by mass spectrometry [1] |
Why This Matters
For procurement, this stereochemically defined inactivity validates (3R,10R,14aS)-AZD4625 as the only appropriate matched negative control for experiments involving the active parent compound, ensuring that phenotypic effects can be unambiguously attributed to KRAS G12C target engagement.
- [1] Kettle JG, Bagal SK, Bickerton S, et al. Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C. J Med Chem. 2022;65(9):6940-6952. doi:10.1021/acs.jmedchem.2c00369 View Source
